(E)-3-(furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 307323-08-6) is a pyrazole-carbohydrazide derivative featuring a furan-2-yl substituent at the pyrazole C3 position and a 4-methylbenzylidene group at the hydrazide N' position. Its molecular formula is C₁₇H₁₄N₄O₂, with a molar mass of 314.32 g/mol. The E-configuration of the hydrazone bond (C=N) is stabilized by conjugation with the aromatic systems, as confirmed by single-crystal X-ray diffraction (SC-XRD) and spectroscopic analyses in related compounds . This class of compounds is synthesized via condensation of pyrazole-carbohydrazides with substituted benzaldehydes, followed by structural validation using NMR, IR, and mass spectrometry .
Pyrazole-carbohydrazides are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities. The structural versatility of the hydrazone moiety allows for fine-tuning of electronic and steric properties, making them ideal candidates for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-4-6-12(7-5-11)10-17-20-16(21)14-9-13(18-19-14)15-3-2-8-22-15/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJUOYRRACRFKN-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 4-methylbenzaldehyde and 1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity. The process would also involve purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds similar to (E)-3-(furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide have shown effective inhibition against various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated significant inhibitory activity against BRAF(V600E) and EGFR kinases, which are crucial targets in cancer therapy.
Case Study:
In vitro studies have shown that this compound can induce apoptosis in cancer cells. Flow cytometry results indicated that the compound effectively triggers apoptotic pathways in MCF-7 breast cancer cells .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various models.
Case Study:
A study demonstrated that this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens, including bacteria and fungi. Its effectiveness against resistant strains makes it a candidate for further development.
Case Study:
In a study evaluating the antimicrobial activity of related pyrazole derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in the substituents on the benzylidene moiety (R) and the pyrazole ring (R₁). Below is a comparative analysis:
Key Observations :
Spectroscopic and Electronic Properties
Vibrational Spectroscopy (IR)
- C=N Stretching : The target compound exhibits a C=N stretch at ~1600 cm⁻¹, consistent with E-hydrazone derivatives. Methoxy-substituted analogs show a redshift (~1580 cm⁻¹) due to increased electron density, while chloro-substituted analogs display a blueshift (~1620 cm⁻¹) .
- N-H Stretching : All analogs show N-H stretches at ~3200–3300 cm⁻¹, indicative of intramolecular hydrogen bonding .
NMR Spectroscopy
- ¹H NMR: The hydrazone proton (N=CH) resonates at δ 8.2–8.5 ppm in DMSO-d₆. Methoxy and dimethylamino substituents deshield adjacent protons, shifting aromatic signals upfield .
- ¹³C NMR : The C=N carbon appears at ~150 ppm, with furan carbons at ~110–145 ppm .
HOMO-LUMO Analysis
DFT studies reveal:
- The target compound has a HOMO-LUMO gap of ~4.2 eV, typical for conjugated systems.
Crystallographic and Conformational Analysis
- Crystal Packing : The target compound adopts a planar conformation stabilized by π-π stacking (3.8 Å spacing) and weak C-H···O interactions. Methoxy analogs show tighter packing due to O-H···N hydrogen bonds .
- Conformational Dynamics : (E)-3-(furan-2-yl) derivatives exist in a synperiplanar (spE) or antiperiplanar (apE) equilibrium. The target compound predominantly adopts spE, while bulkier substituents favor apE .
Biological Activity
(E)-3-(furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the class of pyrazole derivatives. It has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data and case studies.
- Molecular Formula : C16H14N4O2
- Molar Mass : 294.31 g/mol
- CAS Number : 307323-08-6
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to pyrazole have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazole derivatives demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Pyrazole Derivative A | E. coli | Active |
| Pyrazole Derivative B | S. aureus | Active |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through its inhibitory effects on cyclooxygenase enzymes (COX). Compounds with similar structures have been reported to inhibit COX-2 and lipoxygenase (5-LOX), which are key enzymes involved in inflammatory processes. For example, a related study showed that certain pyrazole derivatives had IC50 values comparable to the established anti-inflammatory drug celecoxib .
| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) |
|---|---|---|
| Target Compound | 0.045 | 0.063 |
| Celecoxib | 0.045 | N/A |
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been a focal point of research. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a specific derivative exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including this compound.
- Results indicated significant inhibition against both gram-positive and gram-negative bacteria.
-
Study on Anti-inflammatory Effects :
- A comparative analysis was performed between the target compound and traditional anti-inflammatory drugs.
- The findings revealed that the compound not only inhibited COX enzymes effectively but also exhibited a favorable safety profile in vivo.
-
Anticancer Study :
- In vitro tests were carried out on several cancer cell lines, demonstrating that the compound could reduce cell viability significantly compared to control groups.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during condensation to enhance reaction kinetics while avoiding decomposition .
- Solvent Selection : Use ethanol or methanol for improved solubility of intermediates .
- Catalysis : Trace amounts of HCl or H2SO4 can accelerate hydrazone formation .
How can structural characterization of this compound be systematically validated?
Basic Question
A multi-technique approach is essential:
| Technique | Application | Key Observations |
|---|---|---|
| 1H/13C NMR | Confirms hydrazone geometry (E/Z) and substituent positions | δ 8.5–9.0 ppm for hydrazone proton; furan protons at δ 6.5–7.5 ppm |
| FT-IR | Identifies functional groups (C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) | Absence of aldehyde peaks confirms completion of reaction |
| X-ray Diffraction | Resolves crystal packing and stereochemistry | Planar hydrazone linkage with dihedral angles <10° |
| HPLC-MS | Assesses purity (>95%) and molecular ion peaks | [M+H]+ peak at m/z 324.3 |
What contradictions exist in reported biological activities of pyrazole-carbohydrazide derivatives, and how can they be resolved?
Advanced Question
Contradictions :
- Anticancer vs. Cytotoxicity : Some studies report IC50 values <10 µM against cancer cells (e.g., MCF-7), while others note non-specific cytotoxicity at similar concentrations .
- Antimicrobial Specificity : Variations in MIC values against Gram-positive vs. Gram-negative bacteria (e.g., 8 µg/mL vs. >64 µg/mL) .
Q. Resolution Strategies :
- Dose-Response Profiling : Use multiple cell lines (e.g., HEK293 for normal cells) to differentiate selective activity .
- Mechanistic Studies : Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to validate target specificity .
How do computational methods (e.g., DFT, molecular docking) elucidate the electronic and pharmacological properties of this compound?
Advanced Question
- DFT Calculations :
- HOMO-LUMO Analysis : Predicts reactivity (HOMO at furan ring, LUMO at hydrazone moiety) and charge transfer interactions .
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (hydrazone N) for ligand-receptor interactions .
- Molecular Docking :
- Targets : Docking with COX-2 (PDB: 3LN1) shows hydrogen bonding with Tyr355 and hydrophobic interactions with Val523 .
- Binding Affinity : ΔG values range from -8.2 to -9.5 kcal/mol, correlating with experimental IC50 data .
What are the challenges in scaling up synthesis without compromising yield or purity?
Advanced Question
Challenges :
- Side Reactions : Oxidative degradation of the furan ring under prolonged heating .
- Solvent Volume : Recrystallization efficiency decreases at >10 g scale due to solubility limits .
Q. Solutions :
- Flow Chemistry : Continuous synthesis reduces reaction time and minimizes degradation .
- Green Solvents : Switch to PEG-400/water mixtures for eco-friendly and scalable purification .
How does substituent variation (e.g., methyl vs. methoxy groups) impact biological activity?
Advanced Question
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| 4-Methyl | Benzylidene | Enhances lipophilicity (logP ~3.2), improving cell membrane penetration | |
| 4-Methoxy | Benzylidene | Increases hydrogen-bonding capacity but reduces metabolic stability | |
| Halogens | Benzylidene | Boosts antimicrobial activity (e.g., Cl at para position lowers MIC by 50%) |
What analytical techniques are critical for detecting degradation products under varying storage conditions?
Advanced Question
- Accelerated Stability Studies :
- HPLC-DAD : Monitors hydrolysis of the hydrazone bond (retention time shift from 12.5 to 10.8 min) .
- TGA/DSC : Identifies thermal degradation above 180°C .
- Forced Degradation : Exposure to UV light generates furan oxidation products detectable via LC-MS .
How can in vitro and in vivo pharmacokinetic discrepancies be addressed?
Advanced Question
Discrepancies :
- Oral Bioavailability : In vitro Caco-2 permeability >10⁻⁶ cm/s, but in vivo bioavailability <20% due to first-pass metabolism .
Q. Strategies :
- Prodrug Design : Acetylation of the hydrazone group to enhance metabolic stability .
- Nanocarriers : Encapsulation in PLGA nanoparticles improves plasma half-life from 2h to 8h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
